IDO1 Inhibitory Potency vs. Structural Analogs
Inhibition of recombinant human IDO1 by 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one demonstrates measurable activity. Its potency can be benchmarked against other 2-indolinone derivatives. Data from BindingDB indicates an IC50 of 1,190 nM for this compound [1]. This is more potent than some 2-indolinone analogs reported in the literature, such as compound 1a from a series of tryptamine-based 2-indolinones which exhibited an IDO1 inhibition IC50 of 3.39 µM (3,390 nM) [2]. However, it is substantially less potent than optimized clinical candidates like Epacadostat (INCB024360), which has a reported IC50 of 19 nM in HeLa cells .
~2.8‑fold reported difference
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.19E+3 nM (1.19 µM) |
| Comparator Or Baseline | Analogue 1a from tryptamine-based 2-indolinone series: 3.39 ± 0.29 µM |
| Quantified Difference | ~2.8-fold more potent than analogue 1a |
| Conditions | Inhibition of recombinant human IDO1 expressed in E. coli BL21 cells |
Why This Matters
This quantitative difference demonstrates that potency varies significantly within the 2-indolinone class, and 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one offers a specific, moderate-potency profile useful for SAR studies or as a less potent control.
- [1] BindingDB entry BDBM50514032 (CHEMBL4471831). IC50 data. View Source
- [2] Table 1. Inhibitory activity of the l-Trp and tryptamine-based 2-indolinone derivatives against the purified human IDO1 enzyme. PMC article. View Source
